molecular formula C40H54N4O10S B1222848 Quinidine sulfate hydrate

Quinidine sulfate hydrate

Cat. No.: B1222848
M. Wt: 782.9 g/mol
InChI Key: ZHNFLHYOFXQIOW-YKSBFIEBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinidine sulfate hydrate is the sulfate salt of quinidine, a naturally occurring alkaloid first described in 1848 and derived from the bark of the South American cinchona tree . It is the D-isomer of quinine and is classified as a class Ia antiarrhythmic agent . Its primary research value lies in its multifaceted mechanism of action on cardiac ion channels. This compound functions by blocking the rapid inward sodium current (I Na ), which depresses phase 0 depolarization, leading to a decreased conduction velocity and excitability in cardiac muscle . Concurrently, it blocks several repolarizing potassium currents, including the delayed rectifier (I Kr ), which prolongs the action potential duration and refractory period . This dual action on sodium and potassium channels makes it a valuable tool for researching atrial and ventricular arrhythmias, such as atrial fibrillation and flutter . Beyond its core antiarrhythmic properties, it also exhibits anticholinergic and alpha-adrenergic antagonistic activity, which can be relevant for investigating autonomic nervous system influences on heart rhythm . Researchers also utilize this compound in studies of specific cardiac conditions like Brugada syndrome and short QT syndrome . Furthermore, it has historical and research significance as an antimalarial schizonticide for studying Plasmodium falciparum malaria . The compound is typically supplied as a white to almost white crystalline powder . It is soluble in water and alcohol, and slightly soluble in chloroform and ether . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C40H54N4O10S

Molecular Weight

782.9 g/mol

IUPAC Name

(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;dihydrate

InChI

InChI=1S/2C20H24N2O2.H2O4S.2H2O/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4;;/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4);2*1H2/t2*13-,14?,19+,20-;;;/m00.../s1

InChI Key

ZHNFLHYOFXQIOW-YKSBFIEBSA-N

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3CC4CCN3C[C@@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3CC4CCN3C[C@@H]4C=C)O.O.O.OS(=O)(=O)O

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.OS(=O)(=O)O

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Extraction and Isolation from Cinchona Bark

Cinchona bark remains a primary source of quinidine. The process involves:

  • Alkaloid Extraction : Ground bark is treated with dilute sulfuric acid to extract quinidine and related alkaloids.

  • Selective Precipitation : Ammonia is added to precipitate crude quinidine, which is then purified via recrystallization.

  • Sulfation : Purified quinidine is reacted with sulfuric acid under controlled conditions to form the sulfate salt.

Key parameters include temperature (60–70°C), pH (4–5 for optimal sulfation), and solvent selection (methanol/water mixtures).

Chemical Synthesis Methods

Direct Sulfation of Quinidine Base

The most common industrial method involves neutralizing quinidine free base with sulfuric acid:

2 C20H24N2O2+H2SO4+2H2O(C20H24N2O2)2H2SO42H2O\text{2 C}{20}\text{H}{24}\text{N}2\text{O}2 + \text{H}2\text{SO}4 + 2\text{H}2\text{O} \rightarrow (\text{C}{20}\text{H}{24}\text{N}2\text{O}2)2\cdot\text{H}2\text{SO}4\cdot2\text{H}_2\text{O}

Procedure :

  • Dissolve quinidine in methanol at 50°C.

  • Gradually add 0.5 M sulfuric acid while maintaining pH 6.0–7.0.

  • Cool to 4°C to precipitate the hydrate, then filter and dry under vacuum.

Yield : 85–90% with >98.5% purity post-crystallization.

Patent-Derived Optimization (Adapted from CN101948468A)

Although CN101948468A focuses on quinine hydrochloride, its methodology informs this compound preparation:

  • Base Liberation : Treat quinidine sulfate dihydrate with NaOH (pH 9–10) to free quinidine.

  • Sulfation : React liberated quinidine with H2_2SO4_4 in ethanol/water (2:1).

  • Hydration : Crystallize in aqueous methanol to incorporate water molecules.

Key Adjustments :

  • Replace HCl with H2_2SO4_4 for sulfation.

  • Use ethanol/water instead of chloroform/ethanol for safer solvent systems.

Purification and Crystallization Techniques

Solvent Recrystallization

Optimal Solvent System : Methanol/water (70:30 v/v) at 60°C achieves >99% purity. Cooling to 4°C yields monoclinic crystals suitable for pharmaceutical use.

Chloroform-Ethanol Insoluble Substances Test

Post-synthesis purity is validated by dissolving 2.0 g of product in chloroform/ethanol (2:1) at 50°C. Residual insolubles ≤0.1% confirm minimal impurities.

Analytical Characterization and Quality Control

Identification Tests (Pharmaceutical Standards)

  • Fluorescence Test : Dissolve 0.01 g in water + dilute H2_2SO4_4 → blue fluorescence.

  • Bromine-Ammonia Reaction : Add Br2_2/NH3_3 to aqueous solution → green color.

  • Sulfate Confirmation : AgNO3_3 addition yields white precipitate soluble in HNO3_3.

Purity Criteria

ParameterSpecificationMethod
Chloroform-ethanol insolubles≤0.1% (w/w)Gravimetric analysis
Related substances≤0.5% total impuritiesHPLC (C18 column)
pH (3% solution)6.0–7.0Potentiometric

Industrial-Scale Production Considerations

Yield Optimization Strategies

  • Temperature Control : Maintaining 60–70°C during sulfation prevents byproduct formation.

  • Stoichiometric Precision : 1:1 molar ratio of quinidine to H2_2SO4_4 ensures complete conversion .

Q & A

Q. What analytical methods are recommended for quantifying quinidine sulfate hydrate in experimental formulations?

High-performance liquid chromatography (HPLC) with UV detection is the gold standard. A validated protocol involves using a mobile phase of water, acetonitrile, methanesulfonic acid, and diethylamine (80:20:2:2) at a flow rate of 1.5 mL/min. System suitability requires a resolution ≥1.2 between quinidine and quinine peaks . Ensure column selection (e.g., C18 reverse-phase) is optimized for separating stereoisomers like dihydroquinidine, which may co-elute .

Q. How can researchers distinguish this compound from quinine sulfate hydrate in mixed samples?

Utilize chiral chromatography or spectroscopic methods (e.g., circular dichroism). A dual-column approach with methanol-based dissolution and mobile-phase optimization ensures baseline separation. Resolution criteria must be validated using USP reference standards .

Q. What purity standards should be met for this compound in pharmacological studies?

Follow USP/EP monographs requiring ≥98% purity. Impurity profiling must include testing for diastereomers (e.g., quinidine vs. quinine) and degradation products (e.g., oxidation byproducts). Use pharmacopeial reference materials (e.g., USP Quinidine Sulfate RS) for calibration .

Advanced Research Questions

Q. How do researchers resolve contradictions in this compound’s dual role as a CYP2D6 inhibitor and potassium channel blocker?

Design dose-response studies to isolate mechanisms. For CYP2D6 inhibition, use human liver microsomes with dextromethorphan as a substrate (IC50 ~0.3 µM). For K+ channel blocking, patch-clamp electrophysiology on cardiac myocytes quantifies IC50 values (~19.9 µM). Cross-validate results with selective inhibitors (e.g., ketoconazole for CYP2D6) .

Q. What experimental strategies mitigate enantiomeric interference in this compound pharmacokinetic studies?

Employ stereospecific assays, such as LC-MS/MS with chiral columns (e.g., Chiralpak AD-H). Preclinical models (e.g., rodents) should account for species-specific metabolic differences, as human CYP3A4/5 predominantly metabolizes quinidine, while rodents favor CYP2D isoforms .

Q. How can researchers address discrepancies in reported apoptotic effects of this compound across cell lines?

Conduct comparative studies under standardized conditions (e.g., serum-free media, 48-hour exposure). Use flow cytometry with Annexin V/PI staining to quantify apoptosis. Control for batch-to-batch variability in compound purity, as impurities like dihydroquinidine may confound results .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing this compound derivatives for structure-activity studies?

Follow IUPAC guidelines for stereochemical control. For sulfate salt formation, use stoichiometric H2SO4 in anhydrous ethanol under nitrogen. Characterize intermediates via NMR (1H/13C) and X-ray crystallography to confirm stereochemistry .

Q. How should researchers design in vivo studies to evaluate this compound’s antiarrhythmic efficacy?

Use Langendorff-perfused heart models for ischemia-reperfusion arrhythmias. Monitor action potential duration (APD90) and QT interval prolongation. Dose ranges should align with human equivalents (e.g., 200–400 mg/day), adjusted for species-specific bioavailability .

Data Contradiction Analysis

Q. Why do studies report conflicting IC50 values for this compound’s K+ channel blockade?

Variability arises from experimental models (e.g., transfected HEK cells vs. native myocytes) and voltage protocols. Standardize holding potentials (-80 mV) and depolarization frequencies (1 Hz). Meta-analysis of raw data from public repositories (e.g., ChEMBL) can clarify trends .

Q. How to reconcile differences in this compound’s metabolic stability across preclinical species?

Perform interspecies scaling using allometric models. Human hepatocyte data predict hepatic extraction ratios (EH ~0.7), while rodent models underestimate first-pass metabolism due to lower CYP2D activity. Incorporate physiologically based pharmacokinetic (PBPK) modeling .

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